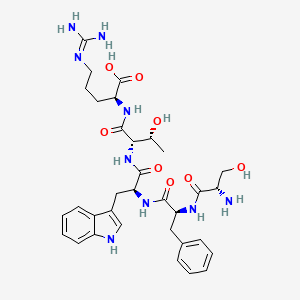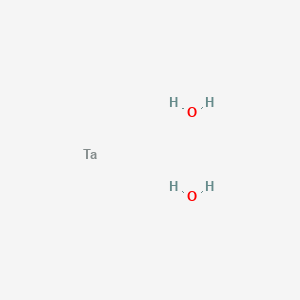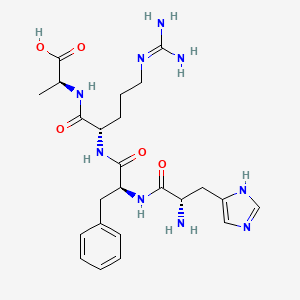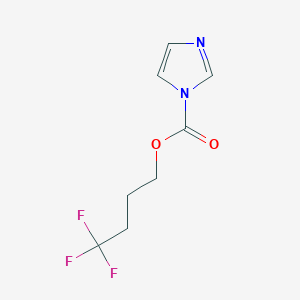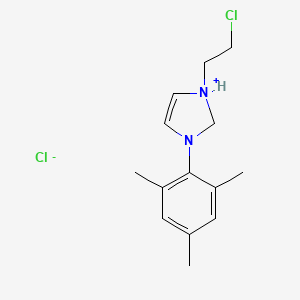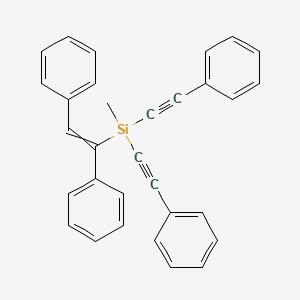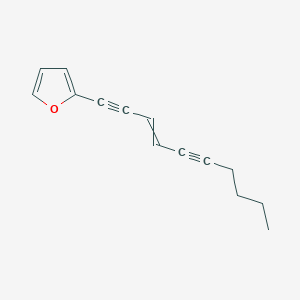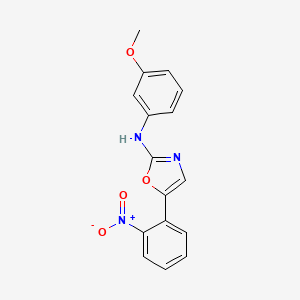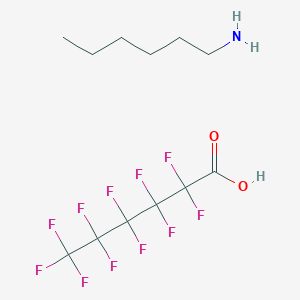
Undecafluorohexanoic acid--hexan-1-amine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecafluorohexanoic acid–hexan-1-amine (1/1) is a chemical compound that combines the properties of undecafluorohexanoic acid and hexan-1-amine Undecafluorohexanoic acid is known for its high stability and resistance to degradation, while hexan-1-amine is an organic compound with a primary amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of undecafluorohexanoic acid–hexan-1-amine (1/1) typically involves the reaction of undecafluorohexanoic acid with hexan-1-amine. This reaction can be carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. Common catalysts used in this reaction include metal-organic frameworks (MOFs) such as copper-based MOFs, which have been shown to be efficient and recyclable .
Industrial Production Methods: Industrial production of undecafluorohexanoic acid–hexan-1-amine (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Undecafluorohexanoic acid–hexan-1-amine (1/1) can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms in the undecafluorohexanoic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Undecafluorohexanoic acid–hexan-1-amine (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of undecafluorohexanoic acid–hexan-1-amine (1/1) involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorinated moiety provides stability and resistance to metabolic degradation. These properties make it a valuable compound for various applications, including drug development and material science.
Vergleich Mit ähnlichen Verbindungen
Perfluorohexanoic acid: Similar in structure but lacks the amine group.
Perfluorooctanoic acid: Longer carbon chain with similar fluorinated properties.
Perfluoropentanoic acid: Shorter carbon chain with similar fluorinated properties.
Uniqueness: Undecafluorohexanoic acid–hexan-1-amine (1/1) is unique due to the presence of both the fluorinated acid and the amine group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
565225-91-4 |
|---|---|
Molekularformel |
C12H16F11NO2 |
Molekulargewicht |
415.24 g/mol |
IUPAC-Name |
hexan-1-amine;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoic acid |
InChI |
InChI=1S/C6HF11O2.C6H15N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;1-2-3-4-5-6-7/h(H,18,19);2-7H2,1H3 |
InChI-Schlüssel |
XQIOPSZWWRBROD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN.C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
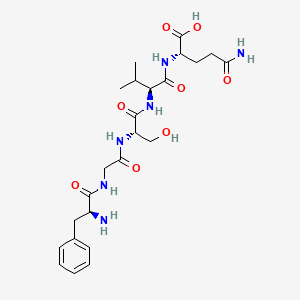
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
